molecular formula C13H13N2O4- B13938274 1-(tert-butoxycarbonyl)-1H-benzo[d]imidazole-5-carboxylate

1-(tert-butoxycarbonyl)-1H-benzo[d]imidazole-5-carboxylate

Cat. No.: B13938274
M. Wt: 261.25 g/mol
InChI Key: MPAMHQFFPPHEQK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazole-5-carboxylate is a chemical compound that belongs to the class of benzoimidazoles. This compound is characterized by the presence of a tert-butoxycarbonyl group attached to the nitrogen atom of the benzoimidazole ring and a carboxylate group at the 5-position. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butoxycarbonyl)-1H-benzo[d]imidazole-5-carboxylate typically involves the protection of the benzoimidazole nitrogen atom with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine. The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran at ambient temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Deprotected Benzoimidazole: Removal of the tert-butoxycarbonyl group yields the free benzoimidazole.

    Carboxylic Acid: Hydrolysis of the ester group forms the corresponding carboxylic acid.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazole-5-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)-1H-benzo[d]imidazole-5-carboxylate primarily involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group protects the nitrogen atom of the benzoimidazole ring, preventing unwanted reactions during synthetic procedures. The group can be selectively removed under acidic conditions, allowing for further functionalization of the benzoimidazole core .

Comparison with Similar Compounds

Uniqueness: 1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazole-5-carboxylate is unique due to the presence of both the tert-butoxycarbonyl protecting group and the carboxylate group on the benzoimidazole ring. This dual functionality allows for versatile applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C13H13N2O4-

Molecular Weight

261.25 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]benzimidazole-5-carboxylate

InChI

InChI=1S/C13H14N2O4/c1-13(2,3)19-12(18)15-7-14-9-6-8(11(16)17)4-5-10(9)15/h4-7H,1-3H3,(H,16,17)/p-1

InChI Key

MPAMHQFFPPHEQK-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC2=C1C=CC(=C2)C(=O)[O-]

Origin of Product

United States

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